molecular formula C15H12BrFO3 B1523713 3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261977-17-6

3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No.: B1523713
CAS No.: 1261977-17-6
M. Wt: 339.16 g/mol
InChI Key: NHIBDYPEPVVATO-UHFFFAOYSA-N
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Description

3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is a chemical compound with the molecular formula C15H12BrFO3 and a molecular weight of 339.16 g/mol . This compound is known for its unique structure, which includes a bromine atom, a fluorine atom, and an ethoxycarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ethoxycarbonyl group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol can be compared with other similar compounds, such as:

    3-Bromo-5-[4-(methoxycarbonyl)-3-fluorophenyl]phenol: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and biological activity.

    3-Bromo-5-[4-(ethoxycarbonyl)-3-chlorophenyl]phenol: The presence of a chlorine atom instead of a fluorine atom can lead to different chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIBDYPEPVVATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686475
Record name Ethyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-17-6
Record name Ethyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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